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molecular formula C9H5BrFN B2834979 4-Bromo-8-fluoroisoquinoline CAS No. 1404367-17-4

4-Bromo-8-fluoroisoquinoline

Cat. No. B2834979
M. Wt: 226.048
InChI Key: UHILZFOAYBIJLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073929B2

Procedure details

To a solution of N-(2,2-dimethoxyethyl)-N-(2-fluorobenzyl)-4-methylbenzenesulfonamide (DD; 0.6 g, 0.0041 mol) in carbon tetrachloride (15 mL) was added N-bromosuccinimide (1.08 g, 0.00603 mol) followed by AIBN (0.06 g, 0.00041 mol) and heated for 3 h at 80° C. Then carbon tetrachloride was evaporated and the crude was purified by column chromatography to get the title compound. 1H NMR (400 MHz, CDCl3) δ 9.46 (1H, s), 8.80 (s, 1H), 7.97-7.95 (d, J=8.4 Hz, 1H), 7.79-7.74 (m, 1H), 7.35-7.31 (dd, J=8.0, 9.6 Hz, 1H).
Quantity
0.6 g
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.06 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CO[CH:3](OC)[CH2:4][N:5]([CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[F:23])S(C1C=CC(C)=CC=1)(=O)=O.[Br:26]N1C(=O)CCC1=O.CC(N=NC(C#N)(C)C)(C#N)C>C(Cl)(Cl)(Cl)Cl>[Br:26][C:3]1[C:22]2[C:17](=[C:18]([F:23])[CH:19]=[CH:20][CH:21]=2)[CH:16]=[N:5][CH:4]=1

Inputs

Step One
Name
Quantity
0.6 g
Type
reactant
Smiles
COC(CN(S(=O)(=O)C1=CC=C(C=C1)C)CC1=C(C=CC=C1)F)OC
Name
Quantity
1.08 g
Type
reactant
Smiles
BrN1C(CCC1=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)(Cl)(Cl)Cl
Step Two
Name
Quantity
0.06 g
Type
reactant
Smiles
CC(C)(C#N)N=NC(C)(C)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Then carbon tetrachloride was evaporated
CUSTOM
Type
CUSTOM
Details
the crude was purified by column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=CC2=C(C=CC=C12)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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